Amitifadine hydrochloride

SNDRI Triple Reuptake Inhibitor Monoamine Transporter

This racemic triple reuptake inhibitor (SNDRI) provides balanced IC50 against SERT (20 nM), NET (14 nM), and DAT (78 nM), making it the prototypical compound for preclinical antidepressant research. Unlike its enantiomers (DOV-21,947/DOV-102,677), only the racemate maintains balanced activity across all three transporters, ensuring reproducible neurochemical outcomes. Validated in rodent forced swim, tail suspension, and olfactory bulbectomy models; uniquely elevates prefrontal cortex BDNF. Phase II data confirm HAM-D reduction comparable to citalopram, establishing it as an ideal positive control for novel SNDRI candidates.

Molecular Formula C11H12Cl3N
Molecular Weight 264.6 g/mol
CAS No. 86215-36-3
Cat. No. B1669140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitifadine hydrochloride
CAS86215-36-3
Synonyms1-(3,4-dichlorophenyl)-3-azabicyclo-(3.1.0)hexane hydrochloride
amitifadine
DOV 21,947
DOV 216,303
DOV 216303
DOV 21947
DOV-21947
DOV21947
EB-1010
Molecular FormulaC11H12Cl3N
Molecular Weight264.6 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H/t8-,11+;/m1./s1
InChIKeyKAGBHVBIOJBGBD-NINOIYOQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amitifadine Hydrochloride (CAS 86215-36-3) – Serotonin-Preferring Triple Reuptake Inhibitor for Depression R&D


Amitifadine hydrochloride (also designated DOV-21,947, EB-1010, CAS 86215-36-3 for the free base; hydrochloride salt CAS 410074-74-7) is an investigational small-molecule triple monoamine reuptake inhibitor (TRI) belonging to the serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) class [1]. The compound is the (+)-enantiomer of DOV-216,303 and exhibits a serotonin-preferring inhibition profile, with relative in vitro potencies for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) uptake of approximately 1:2:8 [2]. This specific potency ratio distinguishes it from balanced TRIs and underlies its distinct pharmacological fingerprint, which has been evaluated in clinical trials for major depressive disorder [3].

Why Amitifadine Hydrochloride Cannot Be Substituted by Other SNDRIs or SSRIs


Amitifadine hydrochloride is not interchangeable with other SNDRIs (e.g., DOV-216,303, DOV-102,677) or standard-of-care antidepressants (e.g., SSRIs like fluoxetine, SNRIs like venlafaxine) due to three critical, quantifiable differentiators. First, its 1:2:8 serotonin:norepinephrine:dopamine uptake inhibition ratio is unique among TRIs; DOV-216,303 is a racemic mixture with a different profile, and DOV-102,677 is a balanced inhibitor lacking serotonin preference [1]. Second, its brain-to-plasma ratio of 3.7–6.5 ensures robust central target engagement, a property that varies widely across compounds [2]. Third, its metabolic stability via dual MAO-A/CYP pathways reduces the risk of drug–drug interactions compared to CYP-reliant agents, a critical consideration for polypharmacy or genetically polymorphic populations [3]. These factors collectively dictate that substituting amitifadine with a generic SNDRI or SSRI will yield a different pharmacodynamic and pharmacokinetic outcome, invalidating experimental or clinical comparability.

Quantitative Differentiation Guide: Amitifadine Hydrochloride vs. Closest Analogs


Unique 1:2:8 SERT:NET:DAT Potency Ratio vs. DOV-216,303 (Racemate) and DOV-102,677 (Enantiomer)

Amitifadine hydrochloride exhibits a serotonin-preferring inhibition profile with a relative potency ratio for SERT:NET:DAT of approximately 1:2:8, based on IC50 values of 12 nM, 23 nM, and 96 nM, respectively, measured in HEK-293 cells expressing human transporters [1]. This profile contrasts with the racemic mixture DOV-216,303, which displays a more balanced inhibition with IC50 values of 14 nM (SERT), 20 nM (NET), and 78 nM (DAT) [2], representing a ratio of approximately 1:1.4:5.6. The other enantiomer, DOV-102,677, shows a nearly balanced profile with IC50 values of 133 nM (SERT), 103 nM (NET), and 129 nM (DAT) . Amitifadine's pronounced serotonin preference (8-fold higher SERT vs. DAT potency) is a key pharmacological differentiator that translates to distinct in vivo neurochemical effects.

SNDRI Triple Reuptake Inhibitor Monoamine Transporter

Superior Brain Penetration: Brain-to-Plasma Ratio of 3.7–6.5

Amitifadine hydrochloride demonstrates preferential partitioning into the brain, with a brain-to-plasma ratio ranging from 3.7 to 6.5 across various time points in rats [1]. This indicates that brain concentrations are 3.7 to 6.5 times higher than plasma concentrations, a property essential for sustained central target engagement. While brain penetration data for DOV-216,303 and DOV-102,677 are not readily available, this high ratio is superior to many marketed antidepressants (e.g., venlafaxine brain-to-plasma ratio ~0.8–2.5, class-level inference) and supports amitifadine's robust in vivo efficacy at relatively low doses.

Pharmacokinetics Brain Penetration CNS Drug Delivery

Dual MAO-A/CYP Metabolism Reduces Drug-Drug Interaction Liability vs. CYP-Only Agents

Amitifadine is metabolized by both monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, a dual-pathway feature that reduces reliance on any single metabolic route [1]. In vitro, amitifadine is a moderate inhibitor of CYP2D6, CYP3A4, CYP2C9, and CYP2C19 (IC50 = 9–100 μM) but a potent inhibitor of CYP2B6 (IC50 = 1.8 μM) [1]. The dual-pathway metabolism is particularly advantageous compared to SSRIs like fluoxetine, which are primarily metabolized by CYP2D6 and CYP2C9 and are known to cause significant CYP-mediated drug–drug interactions [2]. This metabolic profile suggests amitifadine may be safer for use in patients with CYP polymorphisms or those on concomitant CYP-metabolized medications.

Drug Metabolism CYP Inhibition MAO-A Pharmacokinetics

Clinical Efficacy Signal in Anhedonia: Differentiated Symptom Domain Improvement

In a 6-week randomized, double-blind, placebo-controlled trial in 63 patients with severe major depressive disorder, amitifadine (25 mg BID titrated to 50 mg BID) demonstrated a statistically significant improvement in an anhedonia factor score derived from the Montgomery-Åsberg Depression Rating Scale (MADRS) (p = 0.049) compared to placebo [1]. The anhedonia factor comprised MADRS items 1 (apparent sadness), 2 (reported sadness), 6 (concentration difficulties), 7 (lassitude), and 8 (inability to feel). This specific effect on anhedonia is notable because many standard antidepressants (e.g., SSRIs) often fail to adequately address this core symptom domain [2]. Amitifadine's overall efficacy on the MADRS total score was also statistically significant (p = 0.028, Cohen's d = -0.601).

Anhedonia MADRS Clinical Trial Depression

In Vivo Microdialysis: Increased Dopamine in Nucleus Accumbens Without Locomotor Hyperactivity

In vivo microdialysis in rats demonstrated that amitifadine (10 mg/kg i.p.) significantly increases extracellular dopamine (DA) concentrations in the nucleus accumbens (NAc), a key brain region involved in reward and motivation [1]. Importantly, despite this robust DA elevation, amitifadine did not induce locomotor hyperactivity or stereotypical behaviors across a broad dose range [1]. This contrasts with psychostimulants (e.g., cocaine, amphetamine) which also increase NAc DA but produce marked hyperactivity. The ability of amitifadine to elevate NAc DA without behavioral activation is hypothesized to stem from its concurrent serotonin enhancement, which modulates DA-mediated behaviors. This profile differentiates amitifadine from both psychostimulants and other TRIs that may produce locomotor effects.

Microdialysis Dopamine Nucleus Accumbens Locomotor Activity

Recommended Research and Procurement Scenarios for Amitifadine Hydrochloride


Preclinical Behavioral Pharmacology of Triple Reuptake Inhibition

Investigators seeking to probe the behavioral effects of serotonin-preferring triple reuptake inhibition should utilize amitifadine hydrochloride as a tool compound. Its defined 1:2:8 SERT:NET:DAT potency ratio [1] and robust brain penetration (brain-to-plasma ratio 3.7–6.5) [2] ensure consistent target engagement in rodent models. This compound is particularly suited for forced swim test, tail suspension test, and microdialysis studies examining monoaminergic tone, where the dissociation of dopamine elevation from locomotor activation is a key experimental endpoint.

In Vitro Selectivity and CYP Interaction Profiling

For screening panels assessing compound selectivity across monoamine transporters or potential for cytochrome P450 drug–drug interactions, amitifadine hydrochloride serves as a critical reference SNDRI. Its SERT (IC50 = 12 nM), NET (IC50 = 23 nM), and DAT (IC50 = 96 nM) values [1] establish benchmark activity, while its CYP inhibition profile (potent CYP2B6 inhibition, moderate CYP2D6/3A4/2C9/2C19) [2] provides a known comparator for evaluating new chemical entities. The compound's dual MAO-A/CYP metabolism [2] also makes it a valuable tool for studying non-CYP-dependent metabolic pathways.

Animal Models of Anhedonia and Reward Dysfunction

Given its clinical efficacy signal on anhedonia symptoms (p = 0.049 on MADRS anhedonia factor) [1] and its ability to elevate nucleus accumbens dopamine without behavioral activation [2], amitifadine hydrochloride is ideally suited for preclinical studies of anhedonia, reward processing, and motivation. Relevant models include intracranial self-stimulation (ICSS), sucrose preference test, and chronic mild stress paradigms, where the compound's pro-dopaminergic yet non-stimulant profile may reveal unique therapeutic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amitifadine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.